1-Ethylcycloheptane-1-carboxylic acid

Description

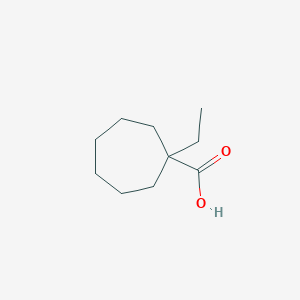

1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethylcycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |

InChI Key |

OEWCRHJFTRBYNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carboxylic acid can be synthesized through several methods:

Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).

Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.

Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.

Substitution: It can undergo nucleophilic acyl substitution reactions, forming esters, amides, and acid chlorides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).

Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Acid Chlorides: Formed by reaction with thionyl chloride.

Scientific Research Applications

1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Potential use in studying metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

Cycloheptanecarboxylic Acid: Lacks the ethyl group, making it less sterically hindered.

1-Methylcycloheptane-1-carboxylic Acid: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Cyclohexanecarboxylic Acid: Contains a six-membered ring, leading to different reactivity and stability.

Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .

Biological Activity

1-Ethylcycloheptane-1-carboxylic acid (ECHA) is a compound of interest in organic chemistry and biological research due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions, typically involving the oxidation of 1-ethylcycloheptanol. The synthesis route often includes:

- Alkylation of cycloheptanone using ethyl iodide in the presence of a strong base.

- Oxidation of the resulting alcohol to form the carboxylic acid using reagents such as potassium permanganate or pyridinium chlorochromate.

The structure of ECHA is characterized by a cycloheptane ring with an ethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

ECHA exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The mechanisms include:

- Formation of Schiff Bases : ECHA can react with primary amines to form Schiff bases, which are important intermediates in numerous biochemical processes.

- Nucleophilic Addition Reactions : The carboxylic acid group can participate in nucleophilic addition, leading to the formation of derivatives that may exhibit diverse biological activities.

Case Studies and Research Findings

Recent studies have explored the biological implications of ECHA, particularly its potential therapeutic properties. Some findings include:

- Antimicrobial Activity : Research indicates that ECHA derivatives show promise as antimicrobial agents. A study demonstrated that certain derivatives inhibit bacterial growth effectively, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : ECHA has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines, indicating a mechanism for alleviating inflammatory conditions.

- Enzyme Inhibition : ECHA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles, which may be beneficial in conditions such as obesity or diabetes.

Comparative Analysis

To better understand the biological activity of ECHA, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cycloheptane ring with ethyl and carboxylic acid | Antimicrobial, anti-inflammatory |

| 1-Methylcycloheptane-1-carboxylic acid | Similar structure but with a methyl group | Different reactivity profiles |

| Cycloheptanone | Lacks carboxylic acid functionality | Less reactive in biological contexts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.